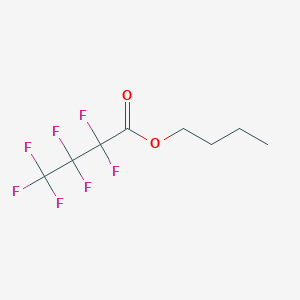

Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the regioselective thiolysis and reductive cleavage of epoxy precursors, as well as controlled dehydrohalogenation processes. These methods emphasize the importance of precise conditions and reagents in achieving desired fluorinated compounds with high yields and selectivity (Araki, Koura, Yamazaki, & Shibuya, 2013) (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

Molecular Structure Analysis

While specific analyses on Butyl 2,2,3,3,4,4,4-heptafluorobutanoate are scarce, studies on similar fluorinated compounds highlight the significance of molecular arrangement, showing how fluorine atoms affect the chemical and physical properties of the molecules (Hopf, Hänel, Trætteberg, & Bakken, 1998).

Chemical Reactions and Properties

Related fluorinated compounds exhibit unique reactions, such as vinylic displacement and organolithium addition, indicating a diverse range of reactivities and stabilities influenced by fluorine atoms (Paleta, Pelter, Kebrle, Duda, & Hajduch, 2000). The presence of fluorine often results in high reactivity towards nucleophiles and contributes to the formation of various derivatives under different conditions.

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

-

Polymer Chemistry

- Poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers were synthesized .

- Transparent films were obtained by directly casting the synthesized latexes .

- The water contact angle (WCA) of the as-prepared films was dramatically improved after heat treatment at 120 °C for 4 h, and the films were changed from hydrophilic to hydrophobic .

- The synthesized tri-block copolymers behave as elastomeric materials, with a high elongation at break of around 1200% and a permanent deformation of below 25% .

-

Synthesis of Amphiphilic Block Copolymers

-

Safety Equipment

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol is used in the production of safety equipment such as cleaners and disinfectants, eye and face protection, fall protection and confined space entry equipment, hand protection, lockout tagout products, radiation monitoring instrumentation, and respiratory protection .

-

Synthesis of Fluorinated Amphiphilic Block Copolymers

-

Production of Safety Equipment

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol is used in the production of safety equipment such as cleaners and disinfectants, eye and face protection, fall protection and confined space entry equipment, hand protection, lockout tagout products, radiation monitoring instrumentation, and respiratory protection .

Eigenschaften

IUPAC Name |

butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F7O2/c1-2-3-4-17-5(16)6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXJZKOOOJVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895490 | |

| Record name | Butyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

CAS RN |

1559-07-5 | |

| Record name | Butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, heptafluoro-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.